Proxibarbal

Description

This compound is a derivative of barbiturates, which has been used to treat migraines. This compound was approved in France but was withdrawn from the market due to the risk of inducing immunoallergic thrombocytopenia.

This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

was heading 1976-94 (see under BARBITURATES 1976-90); use BARBITURATES to search IPRONAL 1976-94

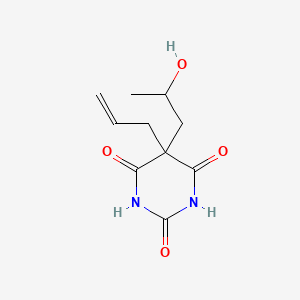

Structure

2D Structure

3D Structure

Properties

CAS No. |

42013-34-3 |

|---|---|

Molecular Formula |

C10H14N2O4 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16) |

InChI Key |

VNLMRPAWAMPLNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Proxibarbal on GABA-A Receptors

Disclaimer: Specific research literature detailing the quantitative mechanism of action of proxibarbal on GABA-A receptors is limited. This compound is a derivative of barbituric acid, and as such, its mechanism of action is inferred from the extensive research conducted on other members of the barbiturate class, such as phenobarbital and pentobarbital.[1][2] This guide synthesizes the well-established principles of barbiturate pharmacology to provide a comprehensive overview of the presumed mechanism of this compound.

Introduction to GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the mammalian central nervous system (CNS).[3][4] Structurally, it is a pentameric ligand-gated ion channel that forms a central pore permeable to chloride ions (Cl⁻).[5][6] The receptor is typically composed of a combination of different subunits, with the most common isoform in the brain consisting of two α, two β, and one γ subunit.[5][7] This subunit heterogeneity gives rise to a multitude of receptor subtypes with distinct pharmacological properties and localizations within the brain.[6][8]

When the endogenous ligand GABA binds to its sites at the interface between the α and β subunits, it triggers a conformational change that opens the Cl⁻ channel.[5][7] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[5][9]

Core Mechanism of Action: this compound as a Positive Allosteric Modulator

This compound, as a barbiturate, is understood to act as a positive allosteric modulator (PAM) of the GABA-A receptor.[2][3] This means it enhances the receptor's function in the presence of the endogenous ligand, GABA. The key features of its mechanism are:

-

Allosteric Binding: Barbiturates bind to a site on the GABA-A receptor that is physically distinct from the GABA binding site and the benzodiazepine binding site.[2] This allosteric binding pocket is located within the transmembrane domains of the receptor subunits.[7]

-

Potentiation of GABAergic Currents: The primary mechanism of barbiturates at therapeutic concentrations is the potentiation of GABA's effect. They achieve this by increasing the duration of the Cl⁻ channel opening events initiated by GABA binding.[2] This prolonged channel opening leads to a greater influx of Cl⁻ ions for each binding event, thereby significantly enhancing the inhibitory signal. This contrasts with benzodiazepines, which increase the frequency of channel opening without affecting the duration of each opening.[2]

-

Direct Gating at High Concentrations: At higher, anesthetic concentrations, barbiturates can directly activate the GABA-A receptor, causing the Cl⁻ channel to open even in the absence of GABA.[2][10] This direct agonistic activity is a key reason for the higher toxicity and risk of respiratory depression associated with barbiturates compared to benzodiazepines.[2]

-

Subunit-Dependent Modulation: The pharmacological effects of barbiturates can vary depending on the specific subunit composition of the GABA-A receptor subtype. For instance, studies on pentobarbitone have shown that receptors containing α6 subunits exhibit a higher affinity and efficacy for direct activation by the barbiturate.[10]

Quantitative Data for Representative Barbiturates

| Compound | Action | Receptor/System | EC₅₀ | Reference |

| Pentobarbital | Potentiation of GABA | Human GABA-A Receptors (various subunits) in Xenopus oocytes | 20-35 µM | [10] |

| Direct Activation | Human α6β2γ2s GABA-A Receptors in Xenopus oocytes | 58 µM | [10] | |

| Direct Activation | Human α2β2γ2s GABA-A Receptors in Xenopus oocytes | 139 µM | [10] | |

| Increased IPSC Decay | Rat Neocortical Neurons | 41 µM | [11] | |

| Phenobarbital | Increased IPSC Decay | Rat Neocortical Neurons | 144 µM | [11] |

| Direct Agonism (Shunting of Firing) | Rat Neocortical Neurons | 133 µM | [11] |

Signaling Pathway and Visualization

The interaction of this compound with the GABA-A receptor enhances the natural inhibitory signaling pathway. The following diagram illustrates this process.

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Protocols

The mechanism of action of barbiturates on GABA-A receptors is primarily elucidated using electrophysiological techniques. Below are detailed methodologies for two key experimental approaches.

This technique is ideal for studying the pharmacology of ion channels expressed from injected mRNA, allowing for precise control over the receptor subunit composition.[10][12]

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

mRNA Injection: cRNA encoding the desired α, β, and γ subunits of the human GABA-A receptor is injected into the oocyte cytoplasm. The oocytes are then incubated for 1-3 days to allow for receptor expression on the plasma membrane.[13]

-

Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution (e.g., ND96). The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection.[14] The membrane potential is clamped at a holding potential, typically between -60 mV and -80 mV.[13]

-

Data Acquisition:

-

GABA Potentiation: A low concentration of GABA (e.g., EC₅-EC₂₀) is applied to elicit a baseline current. Then, the oocyte is co-perfused with the same concentration of GABA plus varying concentrations of the barbiturate to determine the potentiation effect.

-

Direct Activation: The barbiturate is applied in the absence of GABA across a range of concentrations to measure any direct activation of the channel.

-

-

Analysis: Concentration-response curves are generated from the peak current responses and fitted to the Hill equation to determine parameters like EC₅₀ (the concentration for half-maximal effect) and the Hill slope.[13]

This method allows for the study of drug effects on native or expressed receptors in a neuronal context.[15][16]

-

Cell Culture: Primary neurons (e.g., from rat hippocampus or cortex) are cultured on coverslips.[17] Alternatively, cell lines (e.g., HEK293) stably or transiently expressing specific GABA-A receptor subtypes can be used.[18]

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution forms a high-resistance "giga-ohm" seal with the membrane of a single neuron.[16] The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane voltage and measurement of the total current across the cell membrane.

-

Data Acquisition: The cell is voltage-clamped (e.g., at -80 mV).[18] GABA and the test compound (this compound) are applied rapidly to the cell using a microperfusion system. This allows for the measurement of changes in GABA-evoked currents (e.g., inhibitory postsynaptic currents or IPSCs) in the presence of the drug.[11]

-

Analysis: The amplitude, decay time constant, and frequency of currents are analyzed to characterize the modulatory effects of the barbiturate on GABA-A receptor function.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the electrophysiological characterization of a GABA-A receptor modulator.

Caption: Workflow for electrophysiological analysis of a GABA-A modulator.

Conclusion

Based on its classification as a barbiturate, this compound is presumed to be a positive allosteric modulator of the GABA-A receptor. Its core mechanism of action involves binding to a unique site on the receptor to enhance GABA-mediated inhibition, primarily by prolonging the opening of the chloride ion channel. At higher concentrations, it likely exhibits direct receptor agonism. The precise quantitative pharmacology and potential subunit selectivity of this compound would require direct experimental investigation using established protocols such as voltage-clamp and patch-clamp electrophysiology. This guide provides the foundational framework for understanding and experimentally approaching the characterization of this compound's effects on GABA-A receptors.

References

- 1. This compound | C10H14N2O4 | CID 17336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Barbiturate - Wikipedia [en.wikipedia.org]

- 3. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Structural and functional basis for GABAA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two-electrode voltage clamp recording and analysis [bio-protocol.org]

- 14. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 15. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. Multiple-mechanisms-rapidly-regulate-tonic-GABA-currents-in-cultured-rat-hippocampal-neurons [aesnet.org]

- 18. moleculardevices.com [moleculardevices.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Proxibarbal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and key chemical properties of Proxibarbal. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties of this compound

This compound (5-allyl-5-(2-hydroxypropyl)barbituric acid) is a barbiturate derivative. A summary of its key chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| Melting Point | 157-158 °C | [1] |

| Water Solubility | Moderately soluble | DrugFuture |

| pKa (Strongest Acidic) | 7.18 | DrugBank Online |

| logP | -0.13 | DrugBank Online |

This compound Synthesis Pathway

The synthesis of this compound, a 5,5-disubstituted barbituric acid, is a multi-step process. The general and widely employed method for synthesizing barbituric acid derivatives involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide. This reaction, followed by acidification, yields the final barbiturate product.[2]

The key intermediate for the synthesis of this compound is diethyl allyl(2-hydroxypropyl)malonate. This intermediate is then reacted with urea to form the barbiturate ring.

References

In-Vitro Characterization of Proxibarbal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxibarbal, a barbiturate derivative formerly marketed for migraine and anxiety, presents a unique pharmacological profile characterized by reduced hypnotic effects compared to other barbiturates.[1] This technical guide synthesizes the available in-vitro and preclinical data on this compound to provide a comprehensive overview for research and drug development professionals. Due to its withdrawal from the market, specific in-vitro quantitative data for this compound is scarce in publicly available literature.[2] This document therefore focuses on the established characteristics of the barbiturate class, alongside the limited specific data for this compound, to construct a foundational understanding of its in-vitro properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [2] |

| Molecular Weight | 226.23 g/mol | [2] |

| Description | A derivative of barbiturates.[2] It is reported to be highly hydrophilic, which is believed to contribute to its pharmacological profile.[1][3] | [1][2][3] |

Pharmacodynamics: Mechanism of Action

As a member of the barbiturate class, this compound is presumed to exert its primary pharmacological effects through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[4][5] Barbiturates enhance the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system, by increasing the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.[5]

While specific binding affinities (Kᵢ, IC₅₀) for this compound at the GABA-A receptor are not available, the general mechanism is depicted in the following signaling pathway diagram.

Pharmacokinetics: In-Vitro Metabolism and Preclinical Data

Specific in-vitro metabolism studies detailing the cytochrome P450 (CYP) enzymes responsible for this compound's biotransformation are not well-documented. However, it is known that barbiturates containing allyl groups, such as this compound, have the potential to cause destruction of cytochrome P450 enzymes.[6] This suggests that hepatic metabolism may be a route of elimination, though one preclinical study points to renal clearance as the primary pathway.

A study in rats provides the only available quantitative pharmacokinetic data:

| Parameter | Value | Species | Source |

| Half-life (t₁/₂) | 51 minutes | Rat | [3] |

| Elimination | Primarily renal | Rat | [3] |

The high hydrophilicity of this compound likely limits tissue distribution and favors renal excretion.[3]

Experimental Protocols

Detailed experimental protocols for the in-vitro characterization of this compound are not available in the published literature. Below is a generalized, hypothetical workflow for the in-vitro assessment of a novel barbiturate derivative, based on standard industry practices.

A. Receptor Binding Assay (Hypothetical)

-

Objective: To determine the binding affinity of this compound to the GABA-A receptor.

-

Method: Competitive radioligand binding assay using synaptic membrane preparations from rat brain cortex.

-

Radioligand: [³H]-Flunitrazepam (a benzodiazepine site ligand) or [³H]-Muscimol (a GABA site ligand).

-

Procedure:

-

Incubate synaptic membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separate bound and free radioligand by rapid filtration.

-

Quantify radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis: Calculate the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Kᵢ value using the Cheng-Prusoff equation.

B. In-Vitro Metabolic Stability Assay (Hypothetical)

-

Objective: To determine the rate of metabolic degradation of this compound in a liver microsomal system.

-

Method: Incubation of this compound with human liver microsomes.

-

Procedure:

-

Incubate this compound at a known concentration with human liver microsomes in the presence of NADPH (as a cofactor).

-

Collect samples at various time points.

-

Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

-

Analyze the concentration of the remaining parent compound using LC-MS/MS.

-

-

Data Analysis: Determine the in-vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion

This compound is a barbiturate derivative with a distinct pharmacological profile suggesting reduced sedative properties.[1] While specific in-vitro data is limited due to its discontinued clinical use, it is presumed to act as a positive allosteric modulator of the GABA-A receptor, consistent with its drug class.[4][5] Preclinical data in rats indicates a short half-life and predominantly renal elimination.[3] The provided hypothetical experimental workflows offer a template for the in-vitro characterization of similar compounds. Further research, should it be undertaken, would be necessary to fully elucidate the detailed in-vitro characteristics of this compound.

References

- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 2. This compound | C10H14N2O4 | CID 17336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Development of this compound blood levels. The role of various elimination processes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Destruction of cytochrome P 450 by secobarbital and other barbiturates containing allyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Proxibarbal and its Effects on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Proxibarbal is a barbiturate derivative that was previously marketed for the treatment of migraines and anxiety but has since been withdrawn due to safety concerns, including the risk of immunoallergic thrombocytopenia.[1] Consequently, in-depth, publicly available research, particularly quantitative data and detailed experimental protocols specifically pertaining to this compound's effects on neuronal excitability, is scarce. This guide, therefore, extrapolates the expected pharmacological profile of this compound based on the well-established mechanism of action of the barbiturate class of drugs.

Introduction

This compound (5-allyl-5-(β-hydroxypropyl)barbituric acid) is a central nervous system depressant belonging to the barbiturate family.[2][3] Like other barbiturates, its primary mechanism of action is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain.[4][5] This action leads to a decrease in neuronal excitability, which underlies its sedative and anxiolytic properties.[3][6] this compound is also the active metabolite of the prodrug Valofane.[2]

Presumed Mechanism of Action: Modulation of GABA-A Receptor Function

The principal target of barbiturates is the GABA-A receptor, a ligand-gated ion channel permeable to chloride ions (Cl⁻).[4][5]

Signaling Pathway:

As illustrated in Figure 1, this compound is expected to bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, leading to an enhanced influx of chloride ions.[4][5] The increased intracellular negative charge results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability.

Quantitative Data

Specific quantitative data on the effects of this compound on neuronal excitability are not available in the reviewed literature. The following table summarizes general quantitative parameters for barbiturates' interaction with the GABA-A receptor, which can be considered as a proxy for the expected effects of this compound.

| Parameter | Typical Value for Barbiturates | Effect on Neuronal Excitability | Reference |

| GABA-A Receptor Modulation | |||

| EC₅₀ for GABA potentiation | 1 - 100 µM (drug dependent) | ↓ | [7] |

| Increase in Cl⁻ current duration | Significant prolongation | ↓ | [4] |

| Electrophysiological Effects | |||

| Change in resting membrane potential | Hyperpolarization | ↓ | [4] |

| Firing frequency of action potentials | Decreased | ↓ | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the effects of this compound on neuronal excitability. These are standard protocols used for studying barbiturates.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

Objective: To measure the effect of this compound on GABA-A receptor-mediated currents and neuronal membrane potential.

Methodology:

-

Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips.

-

Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope stage and superfused with an external recording solution.

-

Patch-Clamp: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the neuronal membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: Neurons are voltage-clamped to measure currents or current-clamped to measure membrane potential.

-

Drug Application: this compound is applied to the bath at varying concentrations. GABA is applied to elicit GABA-A receptor-mediated currents in the presence and absence of this compound.

-

Analysis: Changes in the amplitude and decay kinetics of GABA-evoked currents, as well as shifts in the resting membrane potential and firing frequency in response to current injections, are quantified.

In Vivo Electrophysiology in Animal Models

Objective: To assess the effect of systemically administered this compound on neuronal firing in a specific brain region.

Methodology:

-

Animal Preparation: An anesthetized rodent is placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest (e.g., cortex, hippocampus).

-

Electrode Implantation: A multi-electrode array is slowly lowered into the target brain region.

-

Baseline Recording: Spontaneous neuronal firing (action potentials) is recorded to establish a baseline.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally).

-

Post-Drug Recording: Neuronal firing is continuously recorded to observe changes in firing rate and pattern.

-

Data Analysis: Spike sorting is performed to isolate individual neurons. The firing frequency of each neuron before and after drug administration is compared.

Metabolic Pathway

Valofane is a prodrug that is metabolized in the body to form this compound. This conversion is a key step in its pharmacological activity.

Conclusion

While direct experimental evidence for this compound's effects on neuronal excitability is limited, its classification as a barbiturate provides a strong basis for its presumed mechanism of action. It is expected to act as a positive allosteric modulator of the GABA-A receptor, enhancing GABAergic inhibition and thereby reducing neuronal excitability. The experimental protocols outlined in this guide provide a framework for future research that could definitively characterize the electrophysiological and neuropharmacological properties of this compound, should interest in this compound be renewed for research purposes. Any such research should be preceded by a thorough safety and ethical review, given the reasons for its historical withdrawal from the market.

References

- 1. Isomerisation and urinary excretion of this compound and valofan in man; a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valofane - Wikipedia [en.wikipedia.org]

- 3. Valofane [medbox.iiab.me]

- 4. news-medical.net [news-medical.net]

- 5. ToxicoDB [toxicodb.ca]

- 6. Effects of an atypical barbiturate (valofan) on spontaneous and stimulated locomotor activity and on brain serotonin metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anesthetic Agent-Specific Effects on Synaptic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Proxibarbal and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxibarbal is a barbiturate derivative that was formerly marketed for the treatment of migraine and anxiety.[1][2] Despite its therapeutic applications, it was withdrawn from the market due to the risk of inducing immunoallergic thrombocytopenia.[3][4][5] This document provides a comprehensive overview of the known pharmacological properties of this compound and its primary metabolite, Valofane. It consolidates available data on its mechanism of action, pharmacokinetics, and metabolism, and where data is absent for this compound, information from related barbiturates is provided for context. This guide is intended to serve as a resource for researchers and professionals in the field of drug development and pharmacology.

Introduction

This compound, chemically known as 5-allyl-5-(β-hydroxypropyl)barbituric acid, is a derivative of barbituric acid.[2] Unlike many other barbiturates, this compound was noted for having minimal hypnotic effects, which made it a candidate for managing conditions like migraine without significant sedation.[2] Its primary identified metabolic relationship is with Valofane, which is considered both a prodrug and a tautomer of this compound.[6][7] The clinical use of this compound was ultimately halted due to safety concerns, specifically its association with drug-induced immune thrombocytopenia.[3][4][5]

Pharmacodynamics

Mechanism of Action

As a member of the barbiturate class, this compound's primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[8][9] Barbiturates bind to a distinct site on the GABA-A receptor, increasing the duration of chloride channel opening induced by GABA.[10][11] This enhancement of GABAergic inhibition leads to a general depressant effect on the central nervous system (CNS).[12]

dot

Caption: Mechanism of this compound at the GABAA receptor.

Quantitative Pharmacological Data

Specific quantitative data on the binding affinity (Ki) and potency (EC50, IC50) of this compound at the GABA-A receptor are not available in the published literature. However, for context, other barbiturates like pentobarbital and phenobarbital have been studied more extensively. For instance, in cultured rat hippocampal neurons, pentobarbital and phenobarbital directly activate the GABA-A receptor with EC50 values of 0.33 mM and 3.0 mM, respectively. They also enhance the response to GABA with EC50 values of 94 µM and 0.89 mM, respectively.[2]

| Compound | Action | EC50/IC50 | Species/System | Reference |

| This compound | GABA-A Receptor Modulation | Data not available | - | - |

| Valofane | GABA-A Receptor Modulation | Data not available | - | - |

| Pentobarbital | Direct GABA-A Activation | 0.33 mM | Cultured Rat Hippocampal Neurons | [2] |

| Phenobarbital | Direct GABA-A Activation | 3.0 mM | Cultured Rat Hippocampal Neurons | [2] |

| Pentobarbital | Enhancement of GABA Response | 94 µM | Cultured Rat Hippocampal Neurons | [2] |

| Phenobarbital | Enhancement of GABA Response | 0.89 mM | Cultured Rat Hippocampal Neurons | [2] |

Table 1: Comparative Quantitative Data for Barbiturates at the GABA-A Receptor.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is characterized by its hydrophilic nature, which significantly influences its distribution and elimination.

| Parameter | Value | Species | Notes | Reference |

| Half-life (t½) | 51 minutes | Rat | Highly hydrophilic nature leads to rapid elimination. | [6] |

| Metabolism | Primary metabolite is Valofane. Hepatic oxidation is not a major pathway. | Human, Rat | A significant portion of the dose is unaccounted for in urine. | [6][7] |

| Elimination | Primarily renal. | Rat | Tubular reabsorption is limited due to high hydrophilicity. | [6] |

Table 2: Pharmacokinetic Parameters of this compound.

Metabolites

The primary and most well-documented metabolite of this compound is Valofane. Valofane and this compound are considered to be in a tautomeric relationship and can interconvert.[7] Valofane is also described as a prodrug of this compound.[6] Following oral administration of either this compound or Valofane in humans, only this compound is detected in the urine, suggesting that Valofane is converted to this compound in the body.[7] However, a substantial portion of the administered dose of both compounds is not recovered in the urine, indicating that other metabolic pathways may exist, though they have not been elucidated.[7]

dot

Caption: Metabolic relationship between this compound and Valofane.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in the literature. However, based on the known pharmacology of barbiturates, the following are representative methodologies that would be employed to study its pharmacological profile.

GABAA Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for the GABA-A receptor.

dot

Caption: Workflow for a GABAA receptor binding assay.

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a crude membrane preparation.

-

Incubation: Incubate the membrane preparation with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and a range of concentrations of this compound.

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[13]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of a compound on the function of ion channels, such as the GABA-A receptor.

dot

Caption: Workflow for a whole-cell patch-clamp experiment.

Protocol:

-

Cell Culture: Use cultured neurons or cell lines (e.g., HEK293) expressing recombinant GABA-A receptors.

-

Recording: Establish a whole-cell patch-clamp recording from a single cell.

-

Drug Application: Apply GABA at a submaximal concentration (e.g., EC10-EC20) to elicit a baseline current. Co-apply GABA with a range of concentrations of this compound.

-

Data Acquisition: Record the changes in the amplitude and kinetics of the GABA-evoked chloride currents.

-

Data Analysis: Construct concentration-response curves to determine the EC50 for the potentiation of the GABA response by this compound.[14]

Analysis of this compound and Metabolites in Biological Fluids

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the standard method for the quantification of drugs and their metabolites in biological samples.

Protocol:

-

Sample Preparation: Extract this compound and its metabolites from urine or plasma using liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: Separate the analytes using a suitable HPLC column and mobile phase.

-

Mass Spectrometric Detection: Detect and quantify the analytes using a mass spectrometer, often in tandem MS/MS mode for high specificity and sensitivity.

-

Quantification: Use a standard curve prepared with known concentrations of this compound and any available metabolite standards to quantify their concentrations in the biological samples.[15][16]

Conclusion

This compound is a barbiturate with a distinct pharmacological profile characterized by its anxiolytic and anti-migraine effects with minimal hypnotic properties. Its clinical utility was ultimately limited by a significant adverse effect, immunoallergic thrombocytopenia. The available data on its pharmacokinetics highlight its rapid elimination due to its hydrophilic nature. The metabolic conversion of its prodrug/tautomer, Valofane, to this compound is a key feature of its disposition. However, a notable gap exists in the literature regarding a comprehensive understanding of its full metabolic profile and quantitative data on its interaction with the GABA-A receptor. Further research, should it be undertaken, would need to focus on these areas to fully characterize the pharmacological and toxicological profile of this compound.

References

- 1. Preventive treatment of migraine with enzyme induction by this compound in a "double-blind" trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Immuno-allergic thrombopenia caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Peripheral thrombopenia secondary to this compound therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Thrombopenic purpura caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Development of this compound blood levels. The role of various elimination processes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isomerisation and urinary excretion of this compound and valofan in man; a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABAA receptor subtypes: from pharmacology to molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 12. ijsra.net [ijsra.net]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. scielo.br [scielo.br]

Proxibarbal: A Potential Tool for Probing GABAergic Neurotransmission in Neuroscience Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Proxibarbal is a barbiturate derivative that was previously marketed for the treatment of migraines but has since been withdrawn due to safety concerns, specifically the risk of inducing immunoallergic thrombocytopenia.[1][2] This document is intended for research and informational purposes only and does not endorse the clinical use of this compound. The information presented herein is largely based on the well-established pharmacology of the barbiturate class of drugs, as specific preclinical research data on this compound is scarce.

Introduction: The Potential of a Withdrawn Drug in a Research Context

This compound, a member of the barbiturate family, offers a unique, albeit challenging, opportunity for neuroscience research.[2] While its clinical application has been discontinued, its fundamental mechanism of action as a positive allosteric modulator of the GABA-A receptor makes it a potentially valuable tool for dissecting the complexities of GABAergic neurotransmission.[3] Understanding the specific interactions of compounds like this compound with the GABA-A receptor can provide deeper insights into the receptor's structure-function relationship, the neurobiology of anxiety, sedation, and epilepsy, and aid in the development of novel therapeutics with improved safety profiles. This guide outlines the theoretical framework for utilizing this compound in a research setting, providing hypothetical experimental protocols and data representations based on established knowledge of barbiturates.

Mechanism of Action: A Focus on the GABA-A Receptor

Like other barbiturates, this compound is presumed to exert its primary effects on the central nervous system by potentiating the action of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain.[4] This potentiation occurs through a direct interaction with the GABA-A receptor, a ligand-gated ion channel.[3][5]

The binding of barbiturates to the GABA-A receptor is distinct from the GABA binding site and the benzodiazepine binding site.[5] This interaction leads to an increase in the duration of chloride channel opening in response to GABA, resulting in a prolonged influx of chloride ions into the neuron.[6] This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus producing a generalized depressant effect on the central nervous system.[6] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[7]

Signaling Pathway of this compound at the GABA-A Receptor

Quantitative Data: Characterizing Barbiturate-Receptor Interactions

Due to the lack of specific preclinical data for this compound, the following tables present illustrative quantitative data for other well-studied barbiturates, pentobarbital and phenobarbital. These values provide a comparative framework for the potential potency and efficacy of this compound.

Table 1: Comparative Potency of Barbiturates at the GABA-A Receptor

| Compound | EC50 for GABA Potentiation (µM) | EC50 for Direct Receptor Activation (µM) | Reference |

| Pentobarbital | 41 | >100 | [8] |

| Phenobarbital | 144 | 133 | [8] |

| This compound | Unknown | Unknown |

Table 2: Subunit Dependency of Barbiturate Action (Pentobarbital)

| GABA-A Receptor Subunit Combination | Potentiation of GABA Response (% of control) | Affinity for Direct Activation (EC50, µM) | Reference |

| α1β2γ2s | 236% | ~300 | [2] |

| α6β2γ2s | 536% | ~100 | [2] |

| This compound | Unknown | Unknown |

Experimental Protocols for Investigating this compound's Neuroscience Potential

To rigorously characterize the neuropharmacological profile of this compound, a series of in vitro and ex vivo experiments would be necessary. The following are detailed methodologies for key experiments.

Radioligand Binding Assay to Determine Affinity for the GABA-A Receptor

This protocol is designed to determine the binding affinity of this compound to the GABA-A receptor complex using a competitive binding assay with a known radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptosomal membranes.

-

Wash the pellet by resuspension in a Tris-HCl buffer (50 mM, pH 7.4) and recentrifugation three times to remove endogenous GABA.

-

Resuspend the final pellet in the Tris-HCl buffer to a protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand that binds to the barbiturate site (e.g., [35S]TBPS), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known barbiturate (e.g., pentobarbital).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium.

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the inhibitory constant (Ki).

-

Electrophysiological Recordings to Assess Functional Effects

This protocol uses patch-clamp electrophysiology on cultured neurons or brain slices to measure the functional effects of this compound on GABA-A receptor-mediated currents.

Methodology:

-

Cell Culture or Slice Preparation:

-

For cell culture, use primary hippocampal or cortical neurons from embryonic rats.

-

For brain slices, prepare acute coronal slices (300-400 µm thick) from the desired brain region (e.g., hippocampus, cortex) of a juvenile rat.

-

-

Patch-Clamp Recording:

-

Perform whole-cell voltage-clamp recordings from the prepared neurons.

-

Use a patch pipette filled with an internal solution containing a physiological concentration of chloride.

-

Hold the neuron at a membrane potential of -60 mV.

-

-

Drug Application:

-

Apply GABA at a low concentration (e.g., EC10-EC20) to elicit a baseline current.

-

Co-apply varying concentrations of this compound with the same concentration of GABA to measure the potentiation of the GABA-evoked current.

-

To test for direct activation, apply this compound in the absence of GABA.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Construct a concentration-response curve for the potentiating effect of this compound and calculate the EC50.

-

If direct activation is observed, construct a concentration-response curve and calculate the EC50 for this effect.

-

Experimental Workflow Diagram

Conclusion: A Tool for Deeper Mechanistic Understanding

While this compound's clinical journey has ended, its value as a research tool for exploring the intricacies of the GABAergic system should not be overlooked. As a classic barbiturate, it can serve as a reference compound for understanding the allosteric modulation of GABA-A receptors. The detailed experimental protocols provided in this guide offer a roadmap for characterizing its specific interactions and functional consequences. By employing such rigorous methodologies, researchers can leverage compounds like this compound to uncover fundamental principles of neurotransmission and pave the way for the development of safer and more effective neuromodulatory drugs.

References

- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anxiolytic Properties of Proxibarbal in Animal Models: A Technical Guide

Introduction

Proxibarbal is a barbiturate derivative that has been used in the past for the treatment of migraines.[1] Like other barbiturates, its mechanism of action is primarily centered on the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][3] By enhancing GABAergic inhibition, barbiturates produce a range of effects, including sedation, hypnosis, and anxiolysis. This guide outlines the theoretical framework and experimental approaches for investigating the anxiolytic potential of this compound in preclinical animal models.

Mechanism of Action: Modulation of the GABA-A Receptor

Barbiturates, including this compound, exert their anxiolytic effects by binding to the GABA-A receptor at a site distinct from the GABA binding site itself.[4] This allosteric binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[4] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability. At higher concentrations, barbiturates can also directly open the chloride channel, an action that contributes to their more pronounced central nervous system depressant effects compared to other anxiolytics like benzodiazepines.[5]

Signaling Pathway Diagram

References

Proxibarbal's historical use and reasons for market withdrawal

An In-depth Technical Review of its Historical Use and Market Removal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxibarbal, a barbiturate derivative, was once a therapeutic option for the management of migraine headaches. Unlike many other barbiturates, it exhibited minimal hypnotic effects, which was considered a favorable characteristic. However, post-marketing surveillance revealed a significant safety concern: the risk of inducing immunoallergic thrombocytopenia. This severe adverse reaction ultimately led to its withdrawal from the market in France, the country where it was approved. This technical guide provides a comprehensive overview of this compound's historical use, its known pharmacological properties, and a detailed analysis of the reasons for its market withdrawal, serving as a valuable case study in pharmacovigilance and drug safety.

Introduction

This compound (5-allyl-5-(β-hydroxypropyl)barbituric acid) is a derivative of barbituric acid that was historically used for the treatment of migraines.[1] It was valued for its anxiolytic properties with limited sedative effects, a distinguishing feature among the barbiturate class of drugs.[1] Despite its therapeutic potential, the emergence of serious adverse drug reactions during post-marketing surveillance prompted its removal from the pharmaceutical market. This document will explore the available scientific and clinical data on this compound, with a focus on its historical therapeutic application and the safety signals that led to its discontinuation.

Historical Therapeutic Use: Migraine Prophylaxis

This compound was primarily investigated and used for the preventive treatment of migraine headaches. The rationale for its use in this indication was likely linked to the general central nervous system depressant effects of barbiturates, which can help in managing the hyperexcitability associated with migraines.

Clinical Efficacy in Migraine

A double-blind clinical trial was conducted to evaluate the efficacy of this compound in the preventive treatment of migraine through enzyme induction.[2] Unfortunately, the detailed results of this study are not widely available in published literature, preventing a quantitative assessment of its efficacy in terms of reduction in migraine frequency, duration, or intensity.

Table 1: Summary of this compound Clinical Use for Migraine Prophylaxis

| Parameter | Data | Source |

| Indication | Preventive treatment of migraine | [2] |

| Dosage | Not available in retrieved sources | - |

| Clinical Trial Design | Double-blind | [2] |

| Primary Endpoints | Not available in retrieved sources | - |

| Efficacy Results | Not available in retrieved sources | - |

Pharmacological Profile

Mechanism of Action

As a barbiturate, this compound is understood to exert its effects primarily through the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[3][4] Barbiturates act as positive allosteric modulators of the GABA-A receptor, meaning they bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA.[5][6] This potentiation of GABAergic inhibition leads to a decrease in neuronal excitability.

Specifically, barbiturates are thought to increase the duration of the opening of the chloride ion channel associated with the GABA-A receptor, leading to a prolonged influx of chloride ions and hyperpolarization of the neuronal membrane.[5][7] This makes it more difficult for the neuron to fire an action potential in response to excitatory stimuli.

References

- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 2. Preventive treatment of migraine with enzyme induction by this compound in a "double-blind" trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. Modulation of the GABAA receptor by depressant barbiturates and pregnane steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Modulation of GABA(A) receptor channel gating by pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Immunoallergic Thrombocytopenia Risk of Proxibarbal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for a specialized audience of researchers, scientists, and drug development professionals. It is a consolidation of available data and scientific principles concerning the immunoallergic thrombocytopenia risk associated with Proxibarbal. This compound is a withdrawn pharmaceutical agent, and this guide is for informational and research purposes only.

Executive Summary

This compound (Ipronal) is a barbiturate derivative that was previously marketed for its anxiolytic and migraine-prophylactic properties.[1] Clinical use of this compound was discontinued following its association with a significant risk of inducing immunoallergic thrombocytopenia, a severe adverse drug reaction characterized by a rapid decrease in platelet count.[2][3] This technical guide synthesizes the limited available information on this compound-induced immunoallergic thrombocytopenia, outlines the general pathophysiological mechanisms of drug-induced immune thrombocytopenia (DITP), and proposes experimental protocols for the assessment of such risks in drug development. Due to the withdrawal of this compound from the market and the age of the primary literature, detailed quantitative data and specific experimental results on this compound are scarce.

This compound: Clinical and Chemical Profile

This compound, or 5-allyl-5-(β-hydroxypropyl)barbituric acid, is a derivative of barbituric acid.[1] It was developed in 1956 and, unlike many other barbiturates, it was noted for having minimal hypnotic effects while retaining anti-anxiety properties.[1] It was also used in the management of migraine headaches.[1] The drug was approved for use in France but was later withdrawn due to safety concerns, specifically the risk of immunoallergic thrombocytopenia.[2][3]

Pathophysiology of this compound-Induced Immunoallergic Thrombocytopenia

The precise molecular mechanism of this compound-induced immunoallergic thrombocytopenia has not been extensively elucidated in the available literature. However, the general mechanism for drug-induced immune thrombocytopenia (DITP) is well-established and serves as the putative pathway for this compound's adverse effects. DITP is typically mediated by drug-dependent antibodies that bind to platelet surface glycoproteins only in the presence of the sensitizing drug.[4]

The prevailing hypotheses for DITP, which can be extrapolated to this compound, involve the formation of a neoantigen. This can occur through:

-

Hapten-Dependent Antibody Formation: The drug or its metabolite covalently binds to a platelet surface protein, acting as a hapten and rendering the protein immunogenic.

-

Drug-Induced Conformational Change: The drug binds non-covalently to a platelet glycoprotein, inducing a conformational change that exposes a new epitope recognized by a pre-existing or newly formed antibody.

-

Immune Complex Formation: The drug and antibody form an immune complex in the plasma, which then attaches to the platelet surface, often via Fc receptors.

Once the antibody binds to the platelet, it leads to premature platelet destruction through either the complement system or, more commonly, phagocytosis by macrophages in the spleen and liver.

Proposed Signaling Pathway

The following diagram illustrates a generalized signaling pathway for drug-induced immunoallergic thrombocytopenia, which is the likely mechanism for this compound-induced thrombocytopenia.

Caption: Putative signaling pathway for this compound-induced immunoallergic thrombocytopenia.

Quantitative Data from Clinical Evidence

A thorough review of the literature reveals a lack of comprehensive clinical trial data or large-scale observational studies detailing the incidence and quantitative aspects of this compound-induced thrombocytopenia. The primary evidence is derived from case reports published in the early 1990s. Unfortunately, the full texts of these reports, which would contain specific patient data, are not readily accessible in digital archives. The table below summarizes the nature of the reported adverse events.

| Reference | Year | Reported Adverse Event | Drug Class | Notes |

| Grosbois B, et al. | 1990 | Immuno-allergic thrombopenia | Barbiturate | Case report suggesting a drug hypersensitivity reaction. |

| Louvet C, et al. | 1992 | Peripheral thrombopenia | Barbiturate | Case report of thrombocytopenia secondary to this compound therapy. |

| Fain O, et al. | 1993 | Thrombopenic purpura | Barbiturate | Case report of purpura associated with drug-induced thrombocytopenia. |

Proposed Experimental Protocols for Risk Assessment

For drug development professionals, the assessment of a compound's potential to cause immunoallergic thrombocytopenia is critical. The following are detailed, albeit hypothetical in the context of this compound, experimental protocols based on established methodologies for investigating DITP.

In Vitro Antibody Detection

Objective: To determine if a drug induces the formation of drug-dependent antibodies that bind to platelets.

Methodology:

-

Patient Serum/Plasma Collection: Obtain serum or plasma from a patient with suspected DITP.

-

Platelet Preparation:

-

Isolate platelets from a healthy, type O donor via differential centrifugation.

-

Wash platelets in a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.

-

Resuspend platelets to a concentration of 2-3 x 10⁸ cells/mL.

-

-

Incubation:

-

In a 96-well plate, incubate patient serum with donor platelets in the presence and absence of the test drug (this compound) at therapeutic and supra-therapeutic concentrations.

-

Include positive controls (e.g., serum from a patient with known quinine-induced thrombocytopenia and quinine) and negative controls (serum from a healthy donor).

-

-

Detection of Antibody Binding:

-

After incubation, wash the platelets to remove unbound antibodies.

-

Add a secondary, fluorochrome-conjugated anti-human IgG antibody.

-

Analyze platelet-bound antibodies using flow cytometry. An increase in fluorescence intensity in the presence of the drug indicates the presence of drug-dependent antibodies.

-

Platelet Activation and Aggregation Assays

Objective: To assess if drug-dependent antibodies lead to platelet activation.

Methodology:

-

Platelet Preparation: Prepare washed platelets as described in section 5.1.

-

Incubation: Incubate platelets with patient serum and the test drug.

-

Activation Marker Analysis:

-

Stain platelets with antibodies against activation markers such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1).

-

Analyze by flow cytometry.

-

-

Aggregation Studies:

-

Use light transmission aggregometry.

-

Add patient serum and the test drug to platelet-rich plasma and measure the change in light transmission over time.

-

Experimental Workflow Visualization

The following diagram outlines a logical workflow for investigating potential DITP.

Caption: Experimental workflow for the investigation of DITP.

Conclusion and Recommendations for Drug Development

The case of this compound serves as a critical reminder of the potential for drugs to induce severe immunoallergic hematological adverse events. Although specific quantitative data on this compound-induced thrombocytopenia is limited due to its withdrawal from the market, the qualitative evidence from case reports strongly supports this association. For drug development professionals, these historical data underscore the importance of early and thorough immunotoxicity and hematotoxicity screening for new chemical entities, particularly for classes of compounds with known risks. The implementation of in vitro screening assays, as outlined in this guide, can aid in the early identification of compounds that may pose a risk for DITP, thereby improving the safety profile of novel therapeutics. It is recommended that any new barbiturate derivatives or compounds with similar structural motifs undergo rigorous preclinical evaluation for their potential to induce drug-dependent platelet antibodies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Proxibarbal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory-scale synthesis and purification of proxibarbal, also known as 5-allyl-5-(2-hydroxypropyl)barbituric acid. The protocols described are based on established principles of barbiturate synthesis and common purification techniques.

Introduction

This compound is a barbiturate derivative with sedative and anxiolytic properties. For research and drug development purposes, a reliable method for its synthesis and purification is essential to ensure the quality and purity of the compound for experimental use. The following protocols outline a plausible synthetic route and purification procedure for obtaining high-purity this compound in a laboratory setting.

Data Presentation

Table 1: Summary of Key Experimental Parameters and Expected Outcomes

| Parameter | Synthesis Step 1: Diethyl Allyl(2-hydroxypropyl)malonate | Synthesis Step 2: this compound Formation | Purification: Recrystallization |

| Key Reagents | Diethyl malonate, Sodium ethoxide, Allyl bromide, Propylene oxide | Diethyl allyl(2-hydroxypropyl)malonate, Urea, Sodium ethoxide | Crude this compound, Ethanol, Water |

| Solvent | Anhydrous Ethanol | Anhydrous Ethanol | 95% Ethanol |

| Reaction Temp. | Reflux | Reflux | 78 °C (Boiling) |

| Reaction Time | 6-8 hours | 8-10 hours | N/A |

| Theoretical Yield | Variable | Approx. 70-80% (based on malonate) | >90% Recovery |

| Expected Purity | N/A (Intermediate) | >90% (Crude) | >99% |

| Melting Point | N/A | 156-158 °C (Crude) | 157-159 °C |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, starting with the alkylation of diethyl malonate, followed by condensation with urea.

Step 1: Synthesis of Diethyl Allyl(2-hydroxypropyl)malonate (Intermediate)

This step involves the sequential alkylation of diethyl malonate with allyl bromide and then with propylene oxide.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Allyl bromide

-

Propylene oxide

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium ethoxide in anhydrous ethanol.

-

Slowly add diethyl malonate to the stirred solution at room temperature.

-

After the initial reaction subsides, add allyl bromide dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Cool the mixture and then add propylene oxide dropwise.

-

Return the mixture to reflux and continue heating for an additional 4-5 hours.

-

After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude diethyl allyl(2-hydroxypropyl)malonate.

Step 2: Synthesis of this compound

This step involves the condensation of the intermediate with urea to form the barbiturate ring.

Materials:

-

Diethyl allyl(2-hydroxypropyl)malonate

-

Urea

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask.

-

Add diethyl allyl(2-hydroxypropyl)malonate to the stirred solution.

-

Add finely powdered urea to the mixture.

-

Heat the reaction mixture to reflux and maintain for 8-10 hours.

-

Cool the reaction mixture in an ice bath to precipitate the sodium salt of this compound.

-

Filter the precipitate and wash with cold ethanol.

-

Dissolve the precipitate in water and acidify with a dilute strong acid (e.g., HCl) to precipitate the crude this compound.

-

Filter the crude this compound, wash with cold water, and air dry.

Purification of this compound

Recrystallization is a common and effective method for the purification of crude this compound.

Materials:

-

Crude this compound

-

95% Ethanol

-

Distilled water

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

-

Slowly add hot distilled water to the hot ethanol solution until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals in a vacuum oven at a low temperature.

Mandatory Visualization

Caption: Workflow for the synthesis and purification of this compound.

Quality Control and Analysis

To ensure the purity and identity of the synthesized this compound, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point for method development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the this compound molecule.

-

Melting Point Analysis: To compare the melting point of the synthesized product with the literature value as an indicator of purity.

Safety Precautions

-

Barbiturates are controlled substances and should be handled in accordance with all applicable regulations.

-

All synthesis and purification steps should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

-

Sodium ethoxide is a strong base and is corrosive. Handle with care.

-

Allyl bromide and propylene oxide are toxic and flammable. Handle with extreme caution.

Application Notes and Protocols for a Cell-Based Assay to Screen for Proxibarbal Activity

Introduction

Proxibarbal is a barbiturate derivative that has been investigated for its therapeutic potential.[1][2] Like other barbiturates, its primary mechanism of action is believed to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4][5][6] The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[7][8] Positive allosteric modulators like this compound are expected to enhance the effect of GABA, increasing chloride influx and neuronal inhibition without directly activating the receptor at therapeutic concentrations.[5][9][10]

These application notes provide a detailed protocol for a cell-based assay designed to screen for and characterize the activity of this compound and other potential GABA-A receptor modulators. The described assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) co-expressed with GABA-A receptor subunits in a human embryonic kidney (HEK293) cell line.[4][11] This system provides a robust and high-throughput compatible method to measure the potentiation of GABA-induced chloride influx by test compounds.

Signaling Pathway

The GABA-A receptor is a pentameric ligand-gated ion channel. When the neurotransmitter GABA binds to the receptor, it triggers a conformational change that opens the channel, allowing chloride ions (Cl-) to flow into the cell down their electrochemical gradient. This influx of negatively charged ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. This compound, as a positive allosteric modulator, is hypothesized to bind to a site on the GABA-A receptor distinct from the GABA binding site. This binding is thought to increase the efficiency of GABA-mediated channel opening, leading to a greater influx of chloride ions for a given concentration of GABA.

GABA-A Receptor Signaling Pathway

Experimental Workflow

The experimental workflow for screening this compound activity involves several key steps, from cell culture and transfection to data acquisition and analysis. The use of a halide-sensitive YFP allows for a fluorescence-based readout of chloride ion influx. When iodide (a halide that can pass through the GABA-A channel) is introduced into the extracellular medium, its influx upon channel opening quenches the YFP fluorescence. The degree of quenching is proportional to the amount of ion influx and thus to the activity of the GABA-A receptor.

Screening Workflow Diagram

Experimental Protocols

Materials and Reagents

-

HEK293 Cell Line (e.g., ATCC CRL-1573)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Expression plasmids for human GABA-A receptor subunits (e.g., α1, β2, γ2)

-

Expression plasmid for halide-sensitive YFP (e.g., YFP-H148Q/I152L)

-

Transfection Reagent (e.g., Lipofectamine 3000)

-

This compound

-

GABA (γ-Aminobutyric acid)

-

Assay Buffer (Chloride-free): 140 mM Na-Gluconate, 5 mM K-Gluconate, 2 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, pH 7.4

-

Iodide Buffer: 140 mM NaI, 5 mM K-Gluconate, 2 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, pH 7.4

-

96-well black, clear-bottom microplates

Protocol 1: Cell Culture and Transfection

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

For transfection, seed cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with plasmids encoding the GABA-A receptor subunits (α1, β2, γ2) and the halide-sensitive YFP using a suitable transfection reagent according to the manufacturer's protocol.[4][11] A 1:1:1:2 ratio of α:β:γ:YFP plasmids can be used as a starting point.

-

24 hours post-transfection, detach the cells and seed them into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well.

-

Incubate the plates for an additional 24 hours to allow for optimal protein expression.

Protocol 2: GABA-A Receptor Potentiation Assay

-

GABA EC₂₀ Determination (Preliminary Experiment):

-

Prepare a serial dilution of GABA in Assay Buffer.

-

Wash the transfected cells twice with 100 µL of Assay Buffer.

-

Add 50 µL of the different GABA concentrations to the wells.

-

Place the plate in a fluorescence plate reader equipped with injectors.

-

Set the reader to excite at 485 nm and read emission at 525 nm.

-

Inject 50 µL of Iodide Buffer and record the fluorescence kinetically for 30-60 seconds.

-

Determine the GABA concentration that gives 20% of the maximal response (EC₂₀). This concentration will be used for the potentiation screen.

-

-

This compound Screening:

-

Prepare a serial dilution of this compound (and any other test compounds) in Assay Buffer containing the pre-determined EC₂₀ concentration of GABA.

-

Wash the transfected cells twice with 100 µL of Assay Buffer.

-

Add 50 µL of the this compound/GABA solutions to the respective wells. Include controls with GABA EC₂₀ alone (for baseline potentiation) and buffer alone (negative control).

-

Incubate the plate for 10-15 minutes at room temperature.

-

Place the plate in the fluorescence plate reader.

-

Inject 50 µL of Iodide Buffer and record the fluorescence quenching as described above.

-

Data Analysis

-

Calculate the initial rate of fluorescence quench for each well.

-

Normalize the data to the control wells. The response in the presence of GABA EC₂₀ alone is considered 0% potentiation.

-

The percent potentiation for each concentration of this compound is calculated as: ((Rate_this compound+GABA - Rate_GABA_only) / Rate_GABA_only) * 100

-

Plot the percent potentiation against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ for potentiation.

Data Presentation

Table 1: GABA Dose-Response Data

| GABA Concentration (µM) | Rate of YFP Quench (RFU/s) | % Maximal Response |

| 0 | 5.2 ± 0.8 | 0% |

| 0.1 | 15.6 ± 1.5 | 10% |

| 0.3 | 26.0 ± 2.1 | 20% (EC₂₀) |

| 1 | 58.9 ± 4.3 | 52% |

| 3 | 85.3 ± 6.7 | 78% |

| 10 | 104.0 ± 8.1 | 96% |

| 30 | 108.7 ± 7.9 | 100% |

| 100 | 109.1 ± 8.5 | 100% |

Data are presented as mean ± SD (n=3). The EC₂₀ value of 0.3 µM will be used for subsequent potentiation experiments.

Table 2: this compound Potentiation of GABA EC₂₀ Response

| This compound Conc. (µM) | Rate of YFP Quench (RFU/s) | % Potentiation of GABA Response |

| 0 (GABA EC₂₀ only) | 26.3 ± 2.5 | 0% |

| 0.1 | 35.5 ± 3.1 | 35% |

| 0.3 | 48.9 ± 4.0 | 86% |

| 1 | 65.2 ± 5.8 | 148% |

| 3 | 78.1 ± 6.9 | 197% |

| 10 | 85.0 ± 7.2 | 223% |

| 30 | 86.2 ± 7.5 | 228% |

| 100 | 85.7 ± 7.3 | 226% |

Data are presented as mean ± SD (n=4). The EC₅₀ for this compound potentiation can be calculated from this data.

Table 3: Summary of Pharmacological Parameters

| Compound | Assay Type | Parameter | Value (µM) |

| GABA | Direct Agonism | EC₅₀ | 1.2 ± 0.2 |

| This compound | Positive Modulation | EC₅₀ | 0.45 ± 0.08 |

| Bicuculline | Antagonism | IC₅₀ | 2.5 ± 0.4 |

Summary of calculated parameters from dose-response curves.

Conclusion

The described cell-based assay provides a reliable and quantifiable method for screening and characterizing compounds that modulate GABA-A receptor activity. By measuring the potentiation of a sub-maximal GABA response, this protocol is specifically tailored to identify positive allosteric modulators like this compound. The use of a halide-sensitive YFP offers a non-invasive and high-throughput compatible readout. The provided protocols and data tables serve as a comprehensive guide for researchers in pharmacology and drug discovery to investigate the activity of this compound and novel GABA-A receptor-targeting compounds.

References

- 1. Confocal imaging of intracellular chloride in living brain slices: measurement of GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Human | Sigma-Aldrich [sigmaaldrich.com]

- 4. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Heteropentamer human GABA α1β3 stable cell line, HEK293 [proteogenix-products.com]

- 6. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | GABA receptor activation [reactome.org]

- 9. mdpi.com [mdpi.com]

- 10. Phenobarbital - Wikipedia [en.wikipedia.org]

- 11. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]

Application Notes and Protocols for Proxibarbal in Electrophysiology Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proxibarbal is a barbiturate derivative that has been used in the treatment of migraines.[1] Like other barbiturates, it is expected to exert its primary effects on the central nervous system by modulating inhibitory neurotransmission.[1][2] Electrophysiology studies are crucial for elucidating the precise mechanisms of action of this compound on neuronal excitability and synaptic transmission. These studies can provide valuable insights into its therapeutic potential and off-target effects.

This document provides detailed application notes and protocols for investigating the electrophysiological properties of this compound, drawing upon established methodologies for studying similar barbiturates. The primary target for barbiturates is the GABA-A receptor, where they act as positive allosteric modulators and, at higher concentrations, as direct agonists.[3][4][5] Additionally, barbiturates have been shown to affect other ion channels, including voltage-gated sodium and calcium channels.[6][7]

Mechanism of Action of Barbiturates